4-[(6-Chloro-9H-purin-9-yl)methyl]benzenesulfonamide
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Overview
Description
4-[(6-Chloro-9H-purin-9-yl)methyl]benzenesulfonamide is a chemical compound with the molecular formula C12H10ClN5O2S. It is a derivative of purine, a heterocyclic aromatic organic compound, and benzenesulfonamide, a sulfonamide derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-Chloro-9H-purin-9-yl)methyl]benzenesulfonamide typically involves the reaction of 6-chloropurine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(6-Chloro-9H-purin-9-yl)methyl]benzenesulfonamide undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the purine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents like ethanol or dimethylformamide, and bases like sodium hydride.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products Formed
Substitution Reactions: Amino or thio derivatives of the original compound.
Oxidation Reactions: Sulfoxides or sulfones.
Reduction Reactions: Corresponding amines.
Coupling Reactions: Biaryl derivatives.
Scientific Research Applications
4-[(6-Chloro-9H-purin-9-yl)methyl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer and antimicrobial agent due to its ability to inhibit carbonic anhydrase IX, an enzyme overexpressed in many tumors.
Biology: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[(6-Chloro-9H-purin-9-yl)methyl]benzenesulfonamide involves the inhibition of carbonic anhydrase IX. This enzyme plays a crucial role in regulating pH in tumor cells, and its inhibition leads to a decrease in tumor cell proliferation and survival. The compound binds to the active site of the enzyme, blocking its activity and disrupting the cellular processes dependent on pH regulation .
Comparison with Similar Compounds
Similar Compounds
Ethyl (6-chloro-9H-purin-9-yl)acetate: A similar compound with a different functional group, used in various chemical reactions.
4-(2-Chloro-9H-purin-6-yl)phenyl methyl ether:
Uniqueness
4-[(6-Chloro-9H-purin-9-yl)methyl]benzenesulfonamide is unique due to its combination of a purine ring and a benzenesulfonamide group, which imparts specific chemical and biological properties. Its ability to inhibit carbonic anhydrase IX makes it a promising candidate for anticancer and antimicrobial research .
Properties
CAS No. |
21267-95-8 |
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Molecular Formula |
C12H10ClN5O2S |
Molecular Weight |
323.76 g/mol |
IUPAC Name |
4-[(6-chloropurin-9-yl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C12H10ClN5O2S/c13-11-10-12(16-6-15-11)18(7-17-10)5-8-1-3-9(4-2-8)21(14,19)20/h1-4,6-7H,5H2,(H2,14,19,20) |
InChI Key |
YOJOHUHVXSCRQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC3=C2N=CN=C3Cl)S(=O)(=O)N |
Origin of Product |
United States |
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